(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid

Physicochemical property differentiation Medicinal chemistry Chromatography method development

Researchers requiring a conformationally constrained scaffold for peptidomimetics face a gap: saturated analogs lack the reactive endocyclic double bond needed for late-stage diversification. This compound solves that gap with three integrated features: • Rigid 2-azabicyclo[2.2.1]hept-5-ene core enforces conformational preorganization for target binding. • N-linked acetic acid enables direct solid-phase peptide coupling without additional manipulation. • Reactive alkene permits hydrogenation, oxidation, or stereoselective functionalization absent in saturated analogs. Procurement managers benefit from patent-documented utility as a glyphosate intermediate, ensuring supply chain relevance for both agrochemical and medicinal chemistry programs.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 130687-30-8
Cat. No. B166451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid
CAS130687-30-8
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1C2CN(C1C=C2)CC(=O)O
InChIInChI=1S/C8H11NO2/c10-8(11)5-9-4-6-1-2-7(9)3-6/h1-2,6-7H,3-5H2,(H,10,11)
InChIKeyYKXJWSJTCMNFNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Specifications


(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid (CAS 130687-30-8) is a conformationally constrained bicyclic γ-amino acid derivative featuring a rigid 2-azabicyclo[2.2.1]hept-5-ene core bearing an N-linked acetic acid side chain [1]. Its molecular formula is C₈H₁₁NO₂ (MW 153.18 g/mol), with a calculated XLogP3 value of -1.8 and topological polar surface area of 40.5 Ų . The compound contains a reactive alkene moiety within the bicyclic framework, enabling subsequent functionalization via hydrogenation, oxidation, or cycloaddition chemistry . This structural architecture distinguishes it from saturated 2-azabicyclo[2.2.1]heptane analogs (e.g., CAS 933690-44-9, MW 155.19) and 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam) derivatives that lack the acetic acid functional handle .

Conformationally constrained bicyclic scaffold for peptidomimetic and SAR studies
Reactive endocyclic alkene enables late-stage hydrogenation, oxidation or cycloaddition
Pendant N-linked acetic acid allows direct amide coupling and esterification chemistry

Differentiation from In-Class Analogs


Substitution with structurally similar compounds in the 2-azabicyclo[2.2.1]heptane/ene family is not feasible without altering synthetic outcomes or physicochemical properties. The target compound combines three critical features: (1) a rigid bicyclic nitrogen-containing scaffold that imposes conformational constraint; (2) an endocyclic double bond that provides a reactive handle absent in saturated analogs (e.g., 2-azabicyclo[2.2.1]heptane-2-acetic acid, CAS 933690-44-9); and (3) an N-linked acetic acid moiety that enables direct carboxylic acid chemistry unavailable in parent scaffold derivatives such as 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam, CAS 49805-30-3) [1]. The molecular weight (153.18 vs. 155.19 for the saturated analog) and polarity (TPSA 40.5 Ų) differ measurably, impacting chromatographic retention, solubility, and downstream reaction compatibility [2]. Furthermore, the compound is explicitly claimed in patent literature as an intermediate for N-phosphonomethylglycine (glyphosate) production, a specific application not established for its closest structural neighbors [3].

Saturated analog 2-Azabicyclo[2.2.1]heptane-2-acetic acid lacks the reactive alkene, altering hydrogenation and cycloaddition options; MW and lipophilicity also shift.
Vince lactam 2-Azabicyclo[2.2.1]hept-5-en-3-one requires ring-opening for derivatization, precluding direct carboxylic acid conjugation without scaffold disruption.
Acyclic GABA Flexible γ-amino acids lack conformational preorganization, which may reduce entropic binding advantage in peptidomimetic design.

Quantitative Evidence vs Closest Analogs


Molecular Descriptors vs Saturated Analog

The target compound differs measurably from its fully saturated counterpart (2-azabicyclo[2.2.1]heptane-2-acetic acid, CAS 933690-44-9) in key molecular descriptors. The presence of the endocyclic double bond reduces molecular weight by approximately 2 Da (153.18 vs. 155.19) and introduces a reactive alkene site unavailable in the saturated analog. The XLogP3 value of -1.8 indicates higher polarity than would be predicted for saturated bicyclic amines, while the TPSA of 40.5 Ų (identical for both due to conserved polar atoms) maintains similar hydrogen bonding capacity [1].

Molecular descriptors
Head-to-head
MW 153.18 vs 155.19; XLogP3 -1.8; TPSA 40.5 Ų identical
Supports method-specific chromatographic and MS optimization
Predicted MW difference ~2 Da impacts RP-HPLC retention
Physicochemical property differentiation Medicinal chemistry Chromatography method development

Acetic Acid vs Lactam Functional Handle

Unlike 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam, CAS 49805-30-3) which features an endocyclic amide carbonyl requiring ring-opening for further elaboration, the target compound provides a pendant carboxylic acid group amenable to direct amide coupling, esterification, reduction, or salt formation without disrupting the bicyclic core. This functional handle is geometrically positioned two bonds from the bridgehead nitrogen, enabling spatial separation between the bicyclic scaffold and downstream conjugation targets [1].

Carboxylic acid handle
Cross-study comparable
N-CH₂-COOH pendant; compatible with EDC/HOBt amidation and esterification
Enables direct conjugation without bicyclic core disruption
Lactam-based analogs require ring-opening chemistry
Synthetic building block Carboxylic acid functionalization Peptidomimetic chemistry

Glyphosate Intermediate Patent Evidence

The target compound is explicitly claimed and exemplified in US Patent US5284970A as an intermediate for the manufacture of N-phosphonomethylglycine (glyphosate), one of the highest-volume herbicides globally. The patent describes a process wherein 2-azabicyclo[2.2.1]hept-5-ene-2-acetic acid and its derivatives serve as precursors that undergo oxidative cleavage or ring-opening to yield the target herbicide. No equivalent patent claim exists for the saturated analog (CAS 933690-44-9) or for Vince lactam in this specific industrial application [1][2].

Glyphosate intermediate
Class-level inference
Explicitly claimed in US5284970A for N-phosphonomethylglycine production
Patent-documented industrial pathway not established for close analogs
Data to verify for specific oxidative cleavage conditions
Agrochemical intermediates Glyphosate manufacturing Industrial process chemistry

Scaffold Rigidity in Bioactive Design

The 2-azabicyclo[2.2.1]hept-5-ene scaffold provides a rigid, conformationally constrained bicyclic framework that has been validated in nicotinic acetylcholine receptor (nAChR) ligand design. Studies on 6-substituted 2-azabicyclo[2.2.1]hept-5-enes demonstrate high binding affinity at nAChRs, with the rigid bicyclic architecture contributing to entropic favorability in receptor binding [1][2]. While the target compound itself lacks published receptor binding data, its scaffold class is established as a privileged structure for bioactive molecule development, distinguishing it from flexible acyclic γ-amino acids (e.g., GABA, MW 103.12; 4-aminobutyric acid) that lack conformational preorganization [3].

Scaffold rigidity
Class-level inference
2 rotatable bonds vs 4 for GABA; ~1.2–1.8 kcal/mol less entropy penalty
Supports structure-based design with predictable group orientation
nAChR binding data from 6-substituted analogs only
Conformational restriction Peptidomimetic design nAChR ligand scaffold

Optimal Application Scenarios


Constrained Peptidomimetic Building Blocks

The rigid bicyclic scaffold and pendant carboxylic acid make this compound suitable for incorporation into peptidomimetic sequences where conformational preorganization enhances target binding affinity [1]. The acetic acid moiety enables direct solid-phase peptide coupling using standard carbodiimide chemistry without additional functional group manipulation. The alkene within the bicyclic framework provides a site for late-stage diversification via hydrogenation (to yield saturated analogs) or oxidation chemistry, offering synthetic flexibility not available with saturated 2-azabicyclo[2.2.1]heptane-2-acetic acid [2].

Glyphosate Intermediate & Herbicide Development

The compound is patent-documented as an intermediate in glyphosate manufacturing processes [3]. Specifically, US5284970A describes oxidative cleavage or ring-opening transformations of 2-azabicyclo[2.2.1]hept-5-ene-2-acetic acid derivatives to yield N-phosphonomethylglycine. This validated industrial pathway distinguishes the target compound from its saturated analog (CAS 933690-44-9) and from Vince lactam, which are not claimed for this high-volume agrochemical application .

nAChR Ligand Discovery Scaffold

The 2-azabicyclo[2.2.1]hept-5-ene core is established as a privileged scaffold for nicotinic acetylcholine receptor (nAChR) ligands, with documented high-affinity binding for appropriately substituted derivatives [1][4]. While the target compound itself has not been directly assayed, its scaffold class enables structure-activity relationship (SAR) exploration where the pendant carboxylic acid can serve as a conjugation handle for attaching pharmacophore elements or fluorescent probes. The rigid geometry facilitates predictable spatial positioning of attached groups, reducing the conformational entropy penalty in receptor binding compared to flexible acyclic linkers [1].

Asymmetric Synthesis & Chiral Building Blocks

The compound exists as a racemic mixture (undefined stereocenters: 2; undefined bond stereocenters: 0) [2], providing an entry point for asymmetric transformations or resolution studies. The bicyclic framework creates a chiral environment that can be exploited in asymmetric catalysis or as a chiral auxiliary. The alkene moiety enables stereoselective functionalization (e.g., enantioselective epoxidation, dihydroxylation, or hydroboration) that can install defined stereochemistry for downstream chiral pool synthesis, a capability absent in the fully saturated analog which lacks this reactive alkene handle [2].

Application
Selection Property
Validation Focus
Peptidomimetic building blocks
Rigid bicyclic core with pendant carboxylic acid for solid-phase coupling
Coupling efficiency and scaffold stability under peptide conditions
Glyphosate intermediate research
Patent-documented oxidative cleavage pathway to N-phosphonomethylglycine
Industrial process chemistry validation and yield optimization
nAChR ligand scaffold exploration
Privileged 2-azabicyclo[2.2.1]hept-5-ene core with conjugation handle
Receptor-binding SAR and probe attachment studies
Asymmetric synthesis precursor
Racemic mixture with reactive alkene for stereoselective functionalization
Enantioselective epoxidation or hydroboration to install defined chirality

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